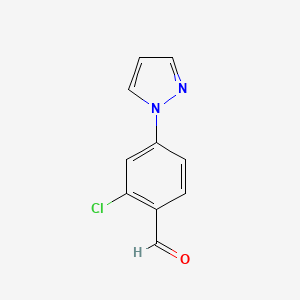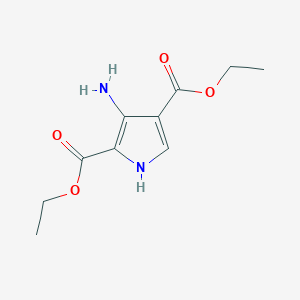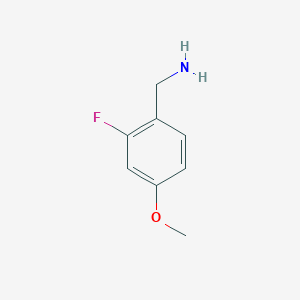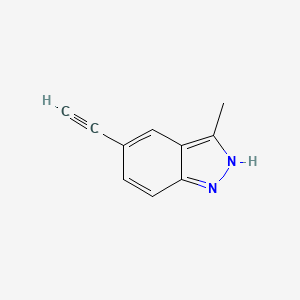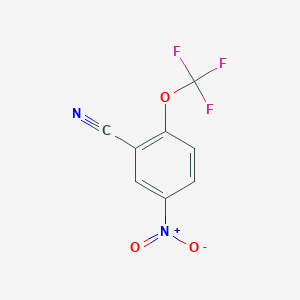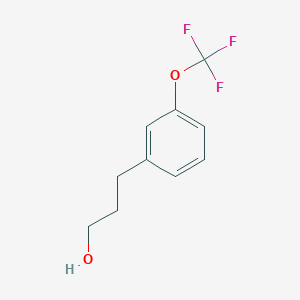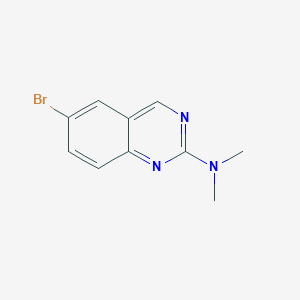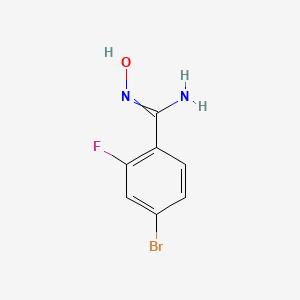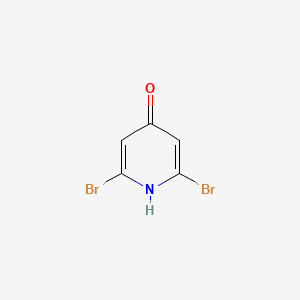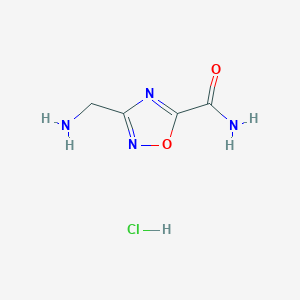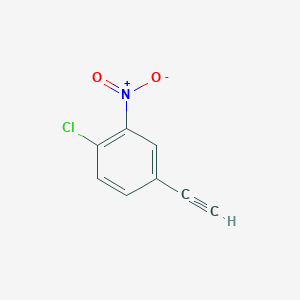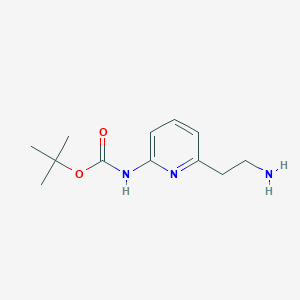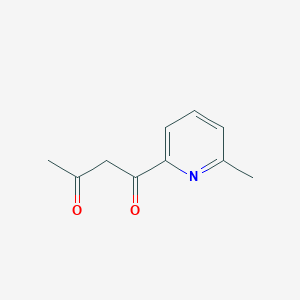
1-(6-Methylpyridin-2-yl)butane-1,3-dione
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for 1-(6-Methylpyridin-2-yl)butane-1,3-dione were not found, similar compounds such as 2-(Pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for biological activities . These compounds were designed and synthesized for potential biological activities against immortalized rat hepatic stellate cells (HSC-T6) .Physical And Chemical Properties Analysis
1-(6-Methylpyridin-2-yl)butane-1,3-dione is a compound with a molecular weight of 177.2 g/mol. A similar compound, 1-(pyridin-2-yl)butane-1,3-dione, has a melting point of 48-51°C .Applications De Recherche Scientifique
Mass Spectrometry Applications
In mass spectrometry, the decarbonylation of α-diketones like 1-(6-Methylpyridin-2-yl)butane-1,3-dione has been studied for understanding their fragmentation patterns. Percino et al. (2007) explored the EI mass fragmentation of two α-diketones, revealing unexpected composite ion peaks through a sequence of decarbonylation processes. This research highlights the unique behavior of such compounds in mass spectrometry, providing insights into their structural characteristics and potential applications in analytical chemistry (Percino, Chapela, Urzúa, & Toribio, 2007).
Photoluminescent Behavior
The study of photoluminescent behavior of Eu(III) complexes with β-diketone ligands, including those related to 1-(6-Methylpyridin-2-yl)butane-1,3-dione, reveals their potential in materials science. Wang et al. (2015) synthesized and characterized Eu(III) complexes using a fluorinated β-diketone ligand, demonstrating their enhanced luminescence efficiency. Such findings suggest applications in developing new luminescent materials for technology and research purposes (Wang, Liu, Fan, Yin, Hu, & Zheng, 2015).
Polymer Enhancement
In the field of polymer science, derivatives of 1-(6-Methylpyridin-2-yl)butane-1,3-dione have been employed to improve polymer properties. Jing and Hillmyer (2008) synthesized a bifunctional monomer from L-lactide to toughen polylactide, indicating the versatility of such compounds in enhancing polymer materials' mechanical properties (Jing & Hillmyer, 2008).
Complex Formation and Chemical Reactions
Research by Abel et al. (1995) demonstrates the complex formation abilities of butane-2,3-dione monoxime derivatives with trimethylplatinum(IV), showing different configurations for the ionized monoxime ligand. This work not only sheds light on the structural versatility of these compounds but also their potential applications in catalysis and material science (Abel, Heard, Kite, Orrell, & Psaila, 1995).
Propriétés
IUPAC Name |
1-(6-methylpyridin-2-yl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-4-3-5-9(11-7)10(13)6-8(2)12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQPMFNAHCXOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyridin-2-yl)butane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1395788.png)
